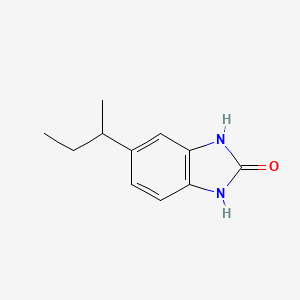
2-Benzimidazolinone, 5-sec-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzimidazolinone, 5-sec-butyl- is an organic compound with the molecular formula C11H14N2O. It belongs to the class of benzimidazolinones, which are heterocyclic compounds containing a benzimidazole ring fused with a lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazolinone, 5-sec-butyl- typically involves the carbonylation of 1,2-diaminobenzene. The carbonylation can be effected with carbonyldiimidazole . Another method involves the reaction of 5-aminobenzimidazolone with diketene in the presence of an acid catalyst, such as methanol, ethanol, or propanol, to obtain the desired product .
Industrial Production Methods: Industrial production methods for 2-Benzimidazolinone, 5-sec-butyl- are similar to the synthetic routes mentioned above. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to reduce the temperature and danger coefficient during production, making the process safer and more efficient .
Chemical Reactions Analysis
Types of Reactions: 2-Benzimidazolinone, 5-sec-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can undergo substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) and alkylation using alkyl halides (R-X) in the presence of a base.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Benzimidazolinone, 5-sec-butyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzimidazolinone, 5-sec-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
2-Hydroxybenzimidazole: A tautomer of benzimidazolinone with similar structural features.
4-Amino-2-benzimidazolinone: Used in the synthesis of dyes and pigments.
Domperidone: A pharmaceutical derivative with therapeutic applications.
Uniqueness: 2-Benzimidazolinone, 5-sec-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-butan-2-yl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-3-7(2)8-4-5-9-10(6-8)13-11(14)12-9/h4-7H,3H2,1-2H3,(H2,12,13,14) |
InChI Key |
MUXWSFCUYVIPIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















